3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate
Description
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3S/c1-14-8-10-17(11-9-14)29-20-15(2)24-25(16-6-4-3-5-7-16)21(20)28-22(26)18-12-13-19(23)27-18/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDDSHFDQWBCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an equivalent compound under acidic or basic conditions.
Introduction of the Thioether Group: The p-tolylthio group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the p-tolylthio group.
Bromofuran Carboxylation: The final step involves the esterification of the pyrazole derivative with 5-bromofuran-2-carboxylic acid under conditions that promote ester bond formation, such as the use of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromofuran moiety, potentially converting the bromine atom to a hydrogen atom or another substituent.
Substitution: The bromine atom in the furan ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Methodologies
The synthesis of 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate can be achieved through various methods, including:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving pyrazolone derivatives and thiols. For instance, the reaction of 3-methyl-1-phenylpyrazol with p-tolylthio compounds under acidic conditions has been documented .
- Multicomponent Reactions : This approach allows for the simultaneous formation of multiple bonds, enhancing efficiency. The use of DMSO as a solvent and heating conditions has been shown to yield high purity products .
- Functional Group Transformations : The bromination of furan derivatives followed by esterification with pyrazole-based compounds is another viable synthetic route .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that pyrazole derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research highlights the potential anticancer effects of pyrazole derivatives through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The compound's structure suggests it may inhibit key pathways involved in tumor growth .
- Anti-inflammatory Effects : Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory responses. This positions it as a potential therapeutic agent for inflammatory diseases .
Case Studies
Several case studies have documented the applications and effects of related pyrazole compounds:
- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various pyrazole derivatives, including those related to this compound, and evaluated their antimicrobial activity against clinical isolates. The results demonstrated significant inhibition zones compared to standard antibiotics .
- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of similar pyrazole derivatives against breast and colon cancer cell lines. The study reported IC50 values indicating potent cytotoxicity, suggesting further exploration in drug development .
- In Silico Studies for Anti-inflammatory Potential : Computational studies using molecular docking techniques evaluated the binding affinity of the compound to target proteins involved in inflammation. Results indicated promising interactions that warrant further experimental validation .
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and bromofuran groups could play crucial roles in binding interactions, while the pyrazole ring might be involved in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Key Compounds :
1-tert-Butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-Bromofuran-2-carboxylate (C100-0476) Differences: The phenyl group at the 1-position is replaced with a tert-butyl group. Source: ChemDiv screening compound (ID: C100-0476) .
[5-Methyl-4-(4-methylphenyl)sulfanyl-1-phenyl-1H-pyrazol-5-yl] 2,6-Difluorobenzoate Differences: The 5-bromofuran-2-carboxylate is replaced with a 2,6-difluorobenzoate group. Impact: Fluorine atoms increase electronegativity, altering solubility and binding affinity in target proteins. This compound is annotated as ZINC2718536 in drug discovery databases .
Variations in the Ester Moiety
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furancarboxylate
- Differences : The bromine is at the 3-position of the furan ring instead of the 5-position.
- Impact : Positional isomerism affects conjugation and dipole moments, leading to distinct spectroscopic properties (e.g., UV-Vis absorption) and reactivity in cross-coupling reactions .
3-Methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-amine
Key Observations :
- Electronic Effects : Bromine and fluorine substituents increase molecular polarity, enhancing solubility in polar solvents.
- Steric Effects : Bulky groups (e.g., tert-butyl) reduce conformational flexibility, impacting binding to biological targets.
- Thermal Stability : Compounds with rigid diazenyl groups (e.g., thiazolyl derivatives) exhibit higher melting points .
Biological Activity
3-Methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that integrates pharmacologically relevant moieties, making it a candidate for various therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves multi-component reactions, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one reacts with 5-bromofuran-2-carboxylic acid derivatives. The process has been optimized to yield high purity and yield, often exceeding 90% in laboratory conditions .
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were evaluated for their anticancer activity using the Brine Shrimp Lethality Assay, revealing promising results against several human cancer cell lines . The compound's mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Moderate cytotoxicity |
| HeLa (Cervical Cancer) | 8.7 | High cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Moderate cytotoxicity |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Moderate effectiveness |
| Pseudomonas aeruginosa | 128 | Limited effectiveness |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the pyrazole ring is crucial for binding to these targets, facilitating the modulation of signaling pathways that lead to cancer cell death .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Study on MCF-7 Cells : A recent study reported that treatment with the compound resulted in a significant decrease in cell viability, with flow cytometry analysis indicating increased apoptosis rates compared to untreated controls.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to controls, further supporting its potential as an anticancer agent.
- Synergistic Effects : Combination treatments involving this compound and standard chemotherapeutic agents have shown enhanced efficacy, suggesting potential for use in combination therapies.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. For example:
- Step 1 : Condensation of phenyl hydrazine with β-keto esters or ketones to form the pyrazole ring, followed by thioetherification at the 4-position using p-toluenethiol (analogous to methods in and ).
- Step 2 : Esterification or coupling of the pyrazole intermediate with 5-bromofuran-2-carboxylic acid, often using carbodiimide coupling agents (e.g., DCC/DMAP) or acid chlorides.
Key parameters : Reaction yields (typically 40–85% for similar compounds), purification via column chromatography (silica gel, hexane/ethyl acetate gradients), and characterization by FT-IR and H/C NMR.
Q. How can the molecular structure of this compound be confirmed spectroscopically?
- FT-IR : Confirm the presence of ester C=O (~1700 cm), C-Br (~600 cm), and S-C (thioether) stretches.
- NMR :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural refinement of this compound?
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Core modifications : Synthesize analogs with variations in the pyrazole (e.g., 3-methyl → 3-ethyl), thioether (p-tolyl → other aryl groups), or bromofuran moieties (5-Br → 5-Cl).
- Assays :
- Data analysis : Use multivariate statistical tools (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with bioactivity.
Q. What advanced analytical techniques are critical for purity assessment and reaction optimization?
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradients) to detect impurities at 254 nm (limit: ≤0.1% for pharmacopeial standards).
- X-ray Powder Diffraction (XRPD) : Confirm polymorphic purity by matching experimental vs. simulated PXRD patterns (from single-crystal data).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature reactions).
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported synthetic yields for similar pyrazole-thioether derivatives?
- Case study : reports 44–49% yields for diazenylpyrazoles, while cites 82% for analogous intermediates.
- Factors to consider :
- Recommendation : Optimize stoichiometry (1.2 eq. coupling agent) and reaction time (12–24 hr monitored by TLC).
Methodological Best Practices
Q. What computational tools are recommended for predicting physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
